3-[(2-Amino-acetylamino)-methyl]-pyrrolidine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13468001
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O3/c16-8-14(19)17-9-13-6-7-18(10-13)15(20)21-11-12-4-2-1-3-5-12/h1-5,13H,6-11,16H2,(H,17,19) |
| Standard InChI Key | JFFOXQFCHFLFIP-UHFFFAOYSA-N |
| SMILES | C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC1CNC(=O)CN)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrrolidine ring—a five-membered secondary amine—substituted at the 3-position with a methyl group bearing an amino-acetylamino moiety (). The pyrrolidine nitrogen is further functionalized with a benzyl ester group (), contributing to its lipophilicity. The stereochemistry and spatial arrangement of these groups influence its interactions with biological targets.
Key Structural Features:
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Pyrrolidine Core: Enhances rigidity and influences pharmacokinetics.
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Amino-Acetylamino Side Chain: Facilitates hydrogen bonding and enzymatic interactions.
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Benzyl Ester: Modulates solubility and stability under physiological conditions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 291.35 g/mol | |
| IUPAC Name | Benzyl 3-[[(2-aminoacetyl)amino]methyl]pyrrolidine-1-carboxylate | |
| SMILES | ||
| Solubility | Moderate in polar solvents (e.g., DMSO) |
The compound’s logP (partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for membrane permeability. Its benzyl ester group enhances stability against hydrolysis compared to alkyl esters .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically starting with pyrrolidine precursors. A common route includes:
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Pyrrolidine Functionalization: Introduction of the methylamine group at the 3-position via nucleophilic substitution.
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Amino-Acetylation: Coupling of glycine derivatives to the methylamine group using carbodiimide-based reagents (e.g., EDCI/HOBt).
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Benzyl Esterification: Protection of the carboxylic acid using benzyl bromide under basic conditions .
Critical Reaction Conditions:
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Temperature: 0–25°C for acylation steps to prevent racemization.
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Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) yields >95% purity.
Scalability and Challenges
Industrial-scale production faces challenges in stereochemical control and byproduct formation. Advances in flow chemistry have improved yield (up to 78%) and reduced reaction times.
Interaction Studies and Mechanistic Insights
Protein Binding
Surface plasmon resonance (SPR) studies reveal high-affinity binding () to human serum albumin, driven by hydrophobic interactions with the benzyl group.
Metabolic Stability
In vitro assays using liver microsomes show a half-life of 2.3 hours, with primary metabolites resulting from ester hydrolysis and N-deacetylation .
Comparative Analysis with Structural Analogs
Substituents at the amino-acetylamino and pyrrolidine positions critically influence target selectivity and ADME profiles. For instance, chloro analogs exhibit stronger electrophilic reactivity but higher toxicity .
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